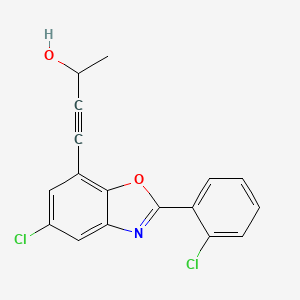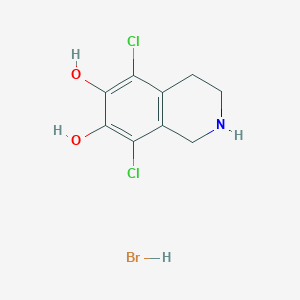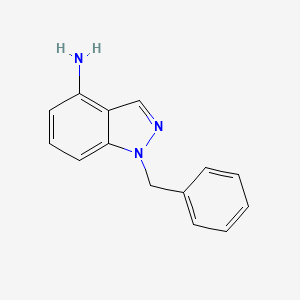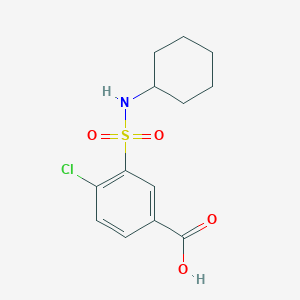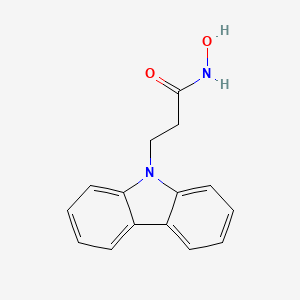![molecular formula C8H15NO B8722254 {1-azabicyclo[3.2.1]octan-5-yl}methanol](/img/structure/B8722254.png)
{1-azabicyclo[3.2.1]octan-5-yl}methanol
Descripción general
Descripción
{1-azabicyclo[321]octan-5-yl}methanol is a nitrogen-containing heterocyclic compound It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {1-azabicyclo[3.2.1]octan-5-yl}methanol typically involves the construction of the bicyclic framework followed by functionalization at the desired positions. One common approach is the enantioselective construction of the azabicyclo scaffold, which can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions: {1-azabicyclo[3.2.1]octan-5-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
{1-azabicyclo[3.2.1]octan-5-yl}methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of {1-azabicyclo[3.2.1]octan-5-yl}methanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family with similar structural features but different functional groups.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure but different substitution patterns.
Uniqueness: {1-azabicyclo[3.2.1]octan-5-yl}methanol is unique due to its specific substitution at the 5-methanol position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-azabicyclo[3.2.1]octan-5-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-7-8-2-1-4-9(6-8)5-3-8/h10H,1-7H2 |
Clave InChI |
QWUOGDASTIXBPC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(C1)C2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
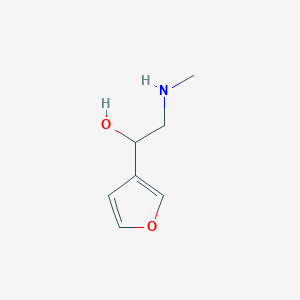

![Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[3.1.0]hex-3-yl]methyl]-](/img/structure/B8722204.png)

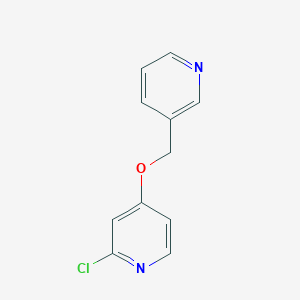
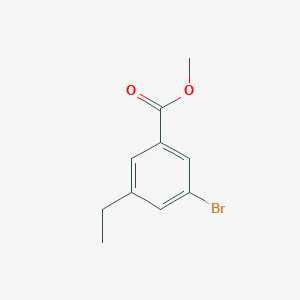
![1-{4-[(5-Nitro-2-pyridinyl)oxy]phenyl}-1-ethanone](/img/structure/B8722236.png)
![3-Benzyl-5-((2-fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8722239.png)
